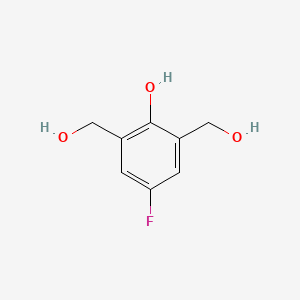

4-Fluoro-2,6-bis(hydroxymethyl)phenol

CAS No.: 71643-58-8

Cat. No.: VC2331767

Molecular Formula: C8H9FO3

Molecular Weight: 172.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71643-58-8 |

|---|---|

| Molecular Formula | C8H9FO3 |

| Molecular Weight | 172.15 g/mol |

| IUPAC Name | 4-fluoro-2,6-bis(hydroxymethyl)phenol |

| Standard InChI | InChI=1S/C8H9FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2 |

| Standard InChI Key | GETCNIWYTGPBMQ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1CO)O)CO)F |

| Canonical SMILES | C1=C(C=C(C(=C1CO)O)CO)F |

Introduction

Basic Properties and Structural Characteristics

Identification and Nomenclature

4-Fluoro-2,6-bis(hydroxymethyl)phenol represents a substituted phenol derivative with specific functional groups that define its chemical behavior. The compound is registered in chemical databases with specific identifiers that facilitate its recognition and study in the scientific community.

Table 1: Identification Parameters of 4-Fluoro-2,6-bis(hydroxymethyl)phenol

| Parameter | Value |

|---|---|

| CAS Number | 71643-58-8 |

| IUPAC Name | 4-fluoro-2,6-bis(hydroxymethyl)phenol |

| Molecular Formula | C₈H₉FO₃ |

| Standard InChI | InChI=1S/C8H9FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2 |

| Standard InChIKey | GETCNIWYTGPBMQ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1CO)O)CO)F |

The compound has been registered with the CAS number 71643-58-8, which serves as its unique identifier in chemical databases and literature .

Physical Properties

The physical properties of 4-Fluoro-2,6-bis(hydroxymethyl)phenol are critical for understanding its behavior in various experimental conditions and potential applications.

Table 2: Physical Properties of 4-Fluoro-2,6-bis(hydroxymethyl)phenol

These physical properties demonstrate that 4-Fluoro-2,6-bis(hydroxymethyl)phenol is a relatively high-melting solid with moderate lipophilicity as indicated by its LogP value .

Synthesis Methods

Primary Synthetic Route

The synthesis of 4-Fluoro-2,6-bis(hydroxymethyl)phenol has been documented in the literature with specific reaction conditions and reagents. The following method represents a well-established synthetic approach with documented high yield.

Table 3: Synthesis Protocol for 4-Fluoro-2,6-bis(hydroxymethyl)phenol

| Stage | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | p-Fluorophenol, potassium hydroxide, paraformaldehyde, water | 60°C, 32 h | Initial hydroxymethylation reaction |

| 2 | Dichloromethane, hydrochloric acid | pH adjustment to 3 | Isolation of product |

| Final Yield | 85% |

The detailed synthesis procedure involves first adding 120 g of potassium hydroxide and 800 mL of water to a reaction flask. Subsequently, 80.0 g of p-fluorophenol and 128 g of paraformaldehyde are added to this mixture. The reaction mixture is heated to 60°C and stirred for 32 hours. After cooling, dichloromethane is added, followed by water and hydrochloric acid to adjust the pH to 3. The mixture is then stirred, suction filtered, washed with water, and dried to yield 104 g of 4-Fluoro-2,6-bis(hydroxymethyl)phenol, representing an 85% yield .

This synthesis method demonstrates a straightforward approach to obtaining the compound through hydroxymethylation of p-fluorophenol using paraformaldehyde under basic conditions.

Chemical Reactivity and Behavior

Acidity Constants and Thermodynamic Parameters

The chemical behavior of 4-Fluoro-2,6-bis(hydroxymethyl)phenol, particularly its acidity, has been studied in different solvent systems. Research has investigated the acidity constants of 4-Fluoro-2,6-bis(hydroxymethyl)phenol alongside other phenol derivatives in methanol + water systems using potentiometric and spectrophotometric methods .

These studies revealed that 4-Fluoro-2,6-bis(hydroxymethyl)phenol exhibits three distinct acidity constants (Ka1, Ka2, and Ka3) corresponding to its three hydroxyl groups. The potentiometric method was able to determine all three acidity constants, while the spectrophotometric method could only determine the acidity constant of the phenolic hydroxyl group directly attached to the aromatic ring .

Oxidation Reactions

As a member of the 2,6-bis(hydroxymethyl)phenol class of compounds, 4-Fluoro-2,6-bis(hydroxymethyl)phenol can potentially undergo oxidation reactions. Related compounds in this class can be oxidized to form 2-hydroxyisophthalaldehydes using activated manganese(IV) oxide .

This oxidation process represents a facile and direct preparative method for converting 2,6-bis(hydroxymethyl)phenols to their corresponding aldehydes. The oxidation can be selective, allowing for either mono-oxidation or bis-oxidation depending on the reaction conditions, resulting in 2-hydroxy-3-hydroxymethyl benzaldehydes or 2-hydroxyisophthalaldehydes, respectively .

Comparison with Related Compounds

Structural Analogues

Understanding 4-Fluoro-2,6-bis(hydroxymethyl)phenol in context requires comparison with structurally similar compounds. Several analogues exist with different substituents at the 4-position or different structural frameworks.

Table 4: Comparison of 4-Fluoro-2,6-bis(hydroxymethyl)phenol with Structural Analogues

| Compound | CAS Number | Molecular Weight | Notable Differences |

|---|---|---|---|

| 2,6-Bis(hydroxymethyl)phenol | 2937-59-9 | 154.163 g/mol | No fluorine at position 4 |

| 4-Bromo-2,6-bis(hydroxymethyl)phenol | 6296-63-5 | 233.07 g/mol | Bromine instead of fluorine |

| 4-tert-Butyl-2,6-bis(hydroxymethyl)phenol | 2203-14-7 | 210.27 g/mol | tert-Butyl group instead of fluorine |

| 4-Fluoro-2-(hydroxymethyl)phenol | 2357-33-7 | 142.13 g/mol | Only one hydroxymethyl group |

The non-fluorinated parent compound, 2,6-Bis(hydroxymethyl)phenol, has different physicochemical properties compared to the fluorinated derivative. It has a lower molecular weight of 154.163 g/mol, a density of approximately 1.3 g/cm³, and a higher boiling point of 335.5°C at 760 mmHg .

The presence of different substituents at the para position significantly influences the compound's properties. For example, 4-Bromo-2,6-bis(hydroxymethyl)phenol has a considerably higher molecular weight due to the bromine atom , while 4-tert-Butyl-2,6-bis(hydroxymethyl)phenol features a bulky tert-butyl group that affects its steric properties and solubility .

Research Applications and Significance

Comparative Studies

Research has demonstrated that phenol derivatives with different substituents at the 4-position, including 4-methyl-2,6-bis(hydroxymethyl)phenol, 4-fluoro-2,6-bis(hydroxymethyl)phenol, 4-chloro-2,6-bis(hydroxymethyl)phenol, and 4-bromo-2,6-bis(hydroxymethyl)phenol, exhibit varying acidity constants and thermodynamic behaviors in different solvent systems .

These comparative studies enhance our understanding of how electronic effects influence the acidity of phenolic compounds, providing valuable insights for designing compounds with specific acid-base properties for various applications.

| Parameter | Details |

|---|---|

| Typical Purity | 99%+ HPLC |

| Minimum Order | 1KG |

| Supply Capability | Monthly supply of 1 ton |

| HS Code | 2906299090 |

According to commercial sources, the compound is available at purities exceeding 99% as determined by HPLC analysis. Supply capabilities indicate that it can be produced at scales suitable for both research and potential industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume